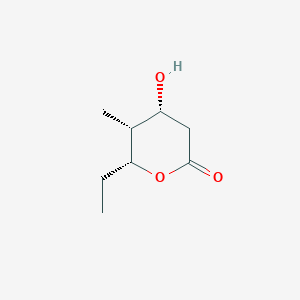
2H-Pyran-2-one, 6-ethyltetrahydro-4-hydroxy-5-methyl-, (4R,5R,6R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-2-one, 6-ethyltetrahydro-4-hydroxy-5-methyl-, (4R,5R,6R)- is a lactone compound with the molecular formula C7H12O2 and a molecular weight of 128.1690 g/mol . This compound is also known by other names such as δ-Heptalactone and δ-Heptanolide . It is a derivative of heptanoic acid and is characterized by its unique structure, which includes a tetrahydropyran ring with ethyl, hydroxy, and methyl substituents.
Méthodes De Préparation
The synthesis of 2H-Pyran-2-one, 6-ethyltetrahydro-4-hydroxy-5-methyl-, (4R,5R,6R)- can be achieved through various synthetic routes. One common method involves the cyclization of 5-hydroxyheptanoic acid . The reaction conditions typically include the use of an acid catalyst to promote the formation of the lactone ring. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: The hydroxy group can participate in substitution reactions to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2H-Pyran-2-one, 6-ethyltetrahydro-4-hydroxy-5-methyl-, (4R,5R,6R)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The lactone ring can undergo hydrolysis under physiological conditions, releasing active metabolites that interact with specific pathways .
Comparaison Avec Des Composés Similaires
Similar compounds include:
δ-Valerolactone: Another lactone with a similar structure but different substituents.
γ-Valerolactone: A related compound with a different ring size.
5-Hydroxyheptanoic acid lactone: A precursor in the synthesis of 2H-Pyran-2-one, 6-ethyltetrahydro-4-hydroxy-5-methyl-, (4R,5R,6R)-.
The uniqueness of 2H-Pyran-2-one, 6-ethyltetrahydro-4-hydroxy-5-methyl-, (4R,5R,6R)- lies in its specific substituents and stereochemistry, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
202132-72-7 |
|---|---|
Formule moléculaire |
C8H14O3 |
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
(4R,5R,6R)-6-ethyl-4-hydroxy-5-methyloxan-2-one |
InChI |
InChI=1S/C8H14O3/c1-3-7-5(2)6(9)4-8(10)11-7/h5-7,9H,3-4H2,1-2H3/t5-,6-,7-/m1/s1 |
Clé InChI |
NWVLFLLVHIPLNP-FSDSQADBSA-N |
SMILES isomérique |
CC[C@@H]1[C@@H]([C@@H](CC(=O)O1)O)C |
SMILES canonique |
CCC1C(C(CC(=O)O1)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


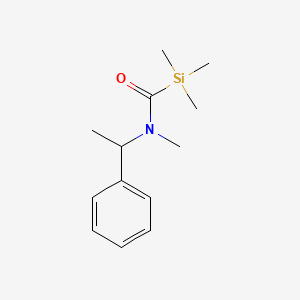
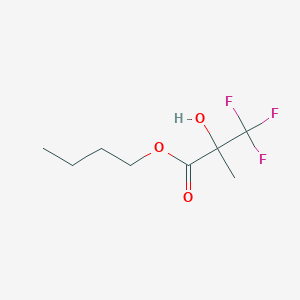
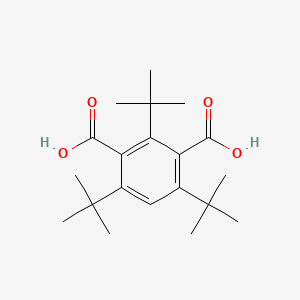

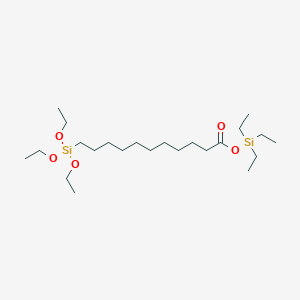
![N-[(2-Hydroxyphenyl)methyl]propanamide](/img/structure/B12572181.png)
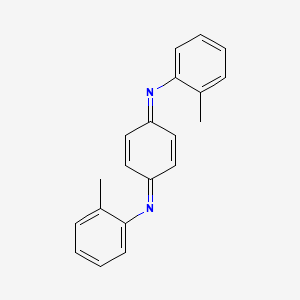

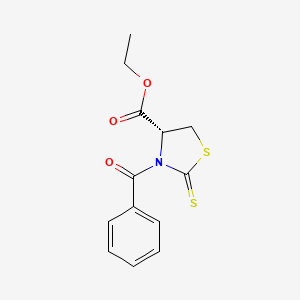
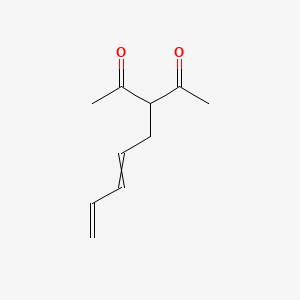
![Methanone, [4-(1-naphthalenylmethoxy)phenyl]phenyl-](/img/structure/B12572211.png)
![6-Phenyl-3-(prop-2-yn-1-yl)-2,3,4,5-tetrahydro-1H-naphtho[2,3-d]azepine](/img/structure/B12572219.png)
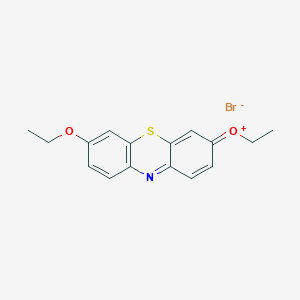
![Benzene,[(1-ethenyl-1-propenyl)oxy]-(9ci)](/img/structure/B12572225.png)
